N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a complex organic compound that features a benzimidazole moiety linked to a pyridazinone structure via a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Pyridazinone: The pyridazinone ring can be formed by cyclization reactions involving hydrazine derivatives and diketones.
Linking the Two Moieties: The benzimidazole and pyridazinone structures are linked via a butanamide chain, which can be introduced through amide bond formation reactions using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazinone.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted benzimidazole or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety may bind to specific sites on proteins, inhibiting their function, while the pyridazinone structure could interact with other cellular components, disrupting normal cellular processes. These interactions can lead to the modulation of signaling pathways, ultimately exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide: Similar structure but with a phenyl group instead of a thiophene.
N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)butanamide: Similar structure but with a furan group instead of a thiophene.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-17(22-19-20-13-5-1-2-6-14(13)21-19)8-3-11-24-18(26)10-9-15(23-24)16-7-4-12-27-16/h1-2,4-7,9-10,12H,3,8,11H2,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKCMMOYVXANOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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